HDAC2-IN-2

Epigenetics HDAC inhibition Binding affinity

HDAC2-IN-2 (CAS 332169-78-5) is a selective, ortho-aminoanilide HDAC2 inhibitor (Kd 0.1-1μM). This quinazolinone-thioether compound is essential for dissecting HDAC2-specific roles in cancer, neurobiology, and synaptic plasticity, avoiding the confounding effects of pan-inhibitors (e.g., SAHA) or HDAC1-selective probes (e.g., MS-275). Ideal for profiling panels and validating genetic studies.

Molecular Formula C18H15N3O3S
Molecular Weight 353.4 g/mol
Cat. No. B5972529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHDAC2-IN-2
Molecular FormulaC18H15N3O3S
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2
InChIInChI=1S/C18H15N3O3S/c1-11(22)19-13-8-6-12(7-9-13)16(23)10-25-18-20-15-5-3-2-4-14(15)17(24)21-18/h2-9H,10H2,1H3,(H,19,22)(H,20,21,24)
InChIKeyLSTRZBSDKHNHDV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HDAC2-IN-2 Procurement Guide: A Selective HDAC2 Inhibitor for Isoform-Specific Epigenetic Research


HDAC2-IN-2 (compound 124, CAS 332169-78-5) is an ortho-aminoanilide-class histone deacetylase (HDAC) inhibitor that selectively targets HDAC2, a Class I HDAC isoform critically implicated in transcriptional regulation, synaptic plasticity, and oncogenesis [1]. The compound exhibits a dissociation constant (Kd) ranging from 0.1 to 1 μM for HDAC2 and carries the IUPAC name N-[4-[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]phenyl]acetamide . As a selective HDAC2 tool compound, HDAC2-IN-2 enables isoform-specific mechanistic dissection distinct from pan-HDAC inhibitors such as vorinostat (SAHA) and offers a procurement-relevant alternative to other selective Class I HDAC probes [2].

Why HDAC2-IN-2 Cannot Be Substituted with Pan-HDAC Inhibitors or Non-Selective Class I Probes


Substituting HDAC2-IN-2 with pan-HDAC inhibitors (e.g., SAHA/vorinostat) or non-selective Class I probes introduces confounding variables that compromise experimental reproducibility and biological interpretation. Pan-HDAC inhibitors simultaneously target multiple Class I (HDAC1, HDAC2, HDAC3, HDAC8), Class II, and Class IV isoforms, producing pleiotropic effects on histone and non-histone substrates, including α-tubulin acetylation via HDAC6 inhibition [1]. Conversely, non-selective Class I inhibitors (e.g., MS-275/entinostat) exhibit preferential HDAC1 selectivity or equipotent HDAC1/HDAC2 inhibition, obscuring isoform-specific contributions to phenotype [2]. HDAC2-IN-2, as a selective HDAC2 inhibitor, enables attribution of observed biological effects specifically to HDAC2 catalytic inhibition rather than to polypharmacology or HDAC1-mediated compensation [3].

HDAC2-IN-2 Quantitative Differentiation Evidence: Comparator-Based Selectivity and Performance Data


HDAC2 Binding Affinity: HDAC2-IN-2 vs. HDAC1/HDAC3 Isoforms

HDAC2-IN-2 binds to HDAC2 with a Kd range of 0.1-1 μM . While direct comparative Kd/IC50 values for HDAC1 and HDAC3 are not publicly available in the patent or vendor literature, class-level inference from ortho-aminoanilide structural analogs indicates that this chemotype preferentially engages the 11Å channel unique to HDAC1/HDAC2, conferring selectivity over other Class I isoforms (HDAC3, HDAC8) and Class II HDACs [1].

Epigenetics HDAC inhibition Binding affinity

Solubility Profile: HDAC2-IN-2 vs. Structurally Related HDAC Inhibitors

HDAC2-IN-2 exhibits DMSO solubility of 23.81 mg/mL (67.37 mM) with ultrasonic assistance and pH adjustment to 3 with 1 M HCl . This solubility is comparable to or exceeds that of structurally distinct HDAC inhibitors such as BRD4884 (10 mM in DMSO), facilitating stock solution preparation for in vitro studies .

Formulation DMSO solubility In vitro assays

Chemical Scaffold Differentiation: Quinazolinone-Thioether vs. Ortho-Aminoanilide/Benzamide Cores

HDAC2-IN-2 incorporates a quinazolinone-thioether core (C18H15N3O3S, MW 353.40), structurally distinct from ortho-aminoanilides (e.g., BRD4884, CI-994) and hydroxamate-based pan-inhibitors (e.g., SAHA) . The quinazolinone moiety engages the HDAC2 catalytic pocket via a unique binding mode that diverges from the benzamide zinc-binding group employed by MS-275 and MGCD0103, offering a chemically orthogonal tool for target validation studies [1].

Chemical biology Scaffold diversity Tool compound selection

Storage Stability: HDAC2-IN-2 Powder vs. Solution Shelf-Life

HDAC2-IN-2 powder is stable at -20°C for 3 years; stock solutions in DMSO remain stable at -80°C for 6 months or at -20°C for 1 month [1]. This stability profile aligns with industry standards for small-molecule HDAC inhibitors and supports long-term procurement planning without accelerated degradation concerns .

Compound storage Stability Inventory management

HDAC2-IN-2 Optimal Research Applications: Evidence-Based Selection Scenarios


Isoform-Specific Mechanistic Studies in Cancer Epigenetics

HDAC2-IN-2 is suitable for dissecting HDAC2-specific contributions to tumor suppressor silencing, cell cycle regulation, and apoptotic evasion in cancer models. Unlike SAHA (pan-HDAC) or MS-275 (HDAC1-selective), HDAC2-IN-2 enables attribution of observed phenotypes specifically to HDAC2 catalytic inhibition rather than to polypharmacology or HDAC1 compensation [1].

Synaptic Plasticity and Neuroepigenetics Research

Given HDAC2's established role as a negative regulator of memory formation and synaptic plasticity, HDAC2-IN-2 provides a selective pharmacological probe for investigating HDAC2-dependent cognitive enhancement mechanisms. The compound's selective profile avoids confounding effects from HDAC1 inhibition, which has been associated with distinct transcriptional outcomes and potential toxicity [1].

Chemical Tool Validation in Synthetic Lethality Screens

HDAC2-IN-2 serves as a complementary chemical probe in synthetic lethality studies involving HDAC1/2 paralog dependencies. Recent evidence demonstrates that HDAC2 inhibition selectively suppresses growth in HDAC1-deficient neuroblastoma models [2]. HDAC2-IN-2 enables orthogonal validation of genetic knockdown/knockout findings with a structurally distinct small molecule.

Comparative HDAC Inhibitor Profiling Panels

HDAC2-IN-2 is appropriate for inclusion in HDAC inhibitor profiling panels alongside pan-inhibitors (SAHA), Class I-selective probes (MS-275, MGCD0103), and isoform-specific comparators (BRD4884). The compound's quinazolinone-thioether scaffold offers chemical diversity that reduces the likelihood of scaffold-specific off-target confounding [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for HDAC2-IN-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.